molecular formula C15H12O3 B1253389 8-Methoxy-4-methylbenzo[g]coumarin CAS No. 69169-71-7

8-Methoxy-4-methylbenzo[g]coumarin

Cat. No.: B1253389
CAS No.: 69169-71-7
M. Wt: 240.25 g/mol
InChI Key: GWFUYESISQUIHB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

8-Methoxy-4-methylbenzo[g]coumarin is systematically named according to IUPAC guidelines as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one . This nomenclature reflects the compound's fused polycyclic structure, where a coumarin core (2H-chromen-2-one) is linearly annulated with a naphthalene system at the 6,7-positions (Figure 1). The methoxy (-OCH₃) and methyl (-CH₃) substituents occupy the 8- and 4-positions, respectively, on the benzo[g]coumarin scaffold.

The molecular formula C₁₅H₁₂O₃ corresponds to a molecular weight of 240.26 g/mol , as confirmed by high-resolution mass spectrometry. Key structural features include:

  • A planar naphtho[2,3-b]pyran-2-one backbone
  • Electron-withdrawing lactone carbonyl group at position 2
  • Electron-donating methoxy group at position 8
  • Hydrophobic methyl group at position 4

Table 1: Fundamental molecular properties

Property Value
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.26 g/mol
CAS Registry Number 69169-71-7
Purity (HPLC) >98.0%
Melting Point 218–223°C

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic signals at δ 3.89 ppm (singlet, methoxy protons) and δ 2.42 ppm (singlet, methyl protons) in the $$^1$$H-NMR spectrum. The lactone carbonyl appears at 170–172 ppm in the $$^{13}$$C-NMR spectrum, consistent with coumarin derivatives.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct single-crystal X-ray diffraction data for this compound remains unpublished, analogous benzo[g]coumarin derivatives exhibit planar geometries with intermolecular π-π stacking interactions. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts a dihedral angle of 3.01° between the coumarin lactone ring and the fused benzene system, indicating near-perfect planarity.

Key conformational features inferred from related structures include:

  • Intramolecular charge transfer (ICT) : The methoxy group donates electron density through resonance, while the lactone carbonyl acts as an electron sink.
  • Steric effects : The 4-methyl group induces minor torsional strain (≤5°) in the naphthopyrone system.
  • Packing motifs : Predicted herringbone arrangements in the crystalline state, stabilized by C–H···O hydrogen bonds (2.727 Å) and van der Waals interactions.

Table 2: Predicted crystallographic parameters

Parameter Value
Space Group P2₁/c (monoclinic)
Unit Cell Dimensions a=8.42 Å, b=6.71 Å, c=14.23 Å
β Angle 97.5°
Calculated Density 1.38 g/cm³

Notably, the 8-methoxy substituent enhances molecular rigidity compared to unsubstituted benzo[g]coumarins, as evidenced by reduced Stokes shifts (Δλ=100 nm) in polar solvents. This rigidity facilitates applications in fluorescence-based sensing by minimizing non-radiative decay pathways.

Comparative Analysis of Benzo[g]coumarin Isomerism

Benzo[g]coumarin belongs to a family of angularly fused coumarin isomers distinguished by annulation positions:

Table 3: Isomeric benzocoumarin properties

Isomer Fusion Position Fluorescence λem (nm) Quantum Yield (Φf)
Benzo[g] 6,7 450–550 0.21 (MeOH)
Benzo[f] 5,6 380–420 <0.05
Benzo[h] 7,8 Non-emissive -

Key structural and functional distinctions:

  • Electronic effects : Benzo[g]coumarins exhibit extended π-conjugation along the molecular long axis, enabling red-shifted absorption (λmax=360–430 nm) versus benzo[f] analogs (λmax=320–380 nm).
  • Solvatochromism : The 8-methoxy derivative shows unique polarity-dependent emission, with Φf increasing from <0.0003 in hexane to 0.21 in methanol. This contrasts with benzo[f]coumarins, which remain weakly fluorescent across solvents.
  • Synthetic accessibility : Benzo[g]coumarins are preferentially synthesized via Pechmann condensation of 2-naphthols with β-keto esters, while benzo[f] isomers require directed C–H functionalization strategies.

The 4-methyl group in this compound further differentiates it from natural coumarins by enhancing lipid solubility (logP=2.8) without disrupting planarity. This modification expands applications in hydrophobic matrix incorporation, as demonstrated in polymer-bound fluorescent sensors.

Properties

IUPAC Name

8-methoxy-4-methylbenzo[g]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFUYESISQUIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498722
Record name 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69169-71-7
Record name 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Scope

The process involves mixing a coumarin derivative (e.g., 4-methylcoumarin) with chloroform and pyridine at 20–100°C. Dichlorocarbene attacks the electron-rich 8-position, followed by hydrolysis to yield 8-formyl-4-methylcoumarin. Subsequent methylation of the formyl group could hypothetically produce 8-methoxy-4-methylbenzo[g]coumarin, though this step requires further validation.

One-Pot Oxidative Annulation via Naphthoquinone Intermediates

A robust one-pot synthesis leveraging 2-iodoxybenzoic acid (IBX) as an oxidant has been reported for benzo[h]coumarins. While targeting benzo[g] analogs, this method is adaptable by selecting α-naphthols with pre-installed methoxy and methyl groups.

Reaction Cascade

  • Oxidation: α-Naphthol derivatives (e.g., 4-methyl-8-methoxy-1-naphthol) are oxidized to 1,2-naphthoquinones using IBX.

  • Wittig Olefination: Triphenylphosphine ylides introduce ester groups at the quinone’s β-position.

  • Cyclization: Base-mediated intramolecular lactonization forms the coumarin core.

Optimization Insights:

  • Solvent: Dichloroethane (DCE) enhances intermediate stability.

  • Base: NaHCO₃ (4.6 equiv) maximizes cyclization efficiency.

  • Yield: 31–75% for benzo[h]coumarins; analogous benzo[g] systems likely exhibit similar ranges.

Comparative Analysis of Synthetic Routes

The table below contrasts two leading methodologies for synthesizing this compound analogs:

Method Starting Material Conditions Key Advantage Yield Range
Modified Reimer-Tiemann4-MethylcoumarinChloroform, pyridine, 60–80°C, 12–18 hAvoids lactone hydrolysis65–72%*
One-Pot IBX Annulation4-Methyl-8-methoxy-α-naphtholIBX, DCE, NaHCO₃, 40°C, 24–36 hScalable, regioselective31–75%†

*Reported for 8-formyl-4-methylcoumarin; †Reported for benzo[h]coumarins.

Challenges in Functional Group Compatibility

Introducing both methoxy and methyl groups demands careful substrate design:

  • Methoxy Positioning: Electrophilic substitution favors the 8-position due to naphthol’s electronic profile.

  • Steric Hindrance: 4-Methyl groups may slow quinone formation in IBX-mediated routes, necessitating longer reaction times.

  • Purification: Silica gel chromatography (EtOAc/petroleum ether) is standard, but recrystallization from ethanol improves purity for crystalline products .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methylbenzo[g]coumarin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted coumarin derivatives .

Scientific Research Applications

Neuroprotective Properties

Research indicates that 8-Methoxy-4-methylbenzo[g]coumarin exhibits inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in cognitive functions. Inhibition of these enzymes has implications for treating neurodegenerative diseases like Alzheimer's disease, where elevated levels of acetylcholine are desired.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antibacterial and antifungal properties. It has demonstrated effectiveness against various strains, including:

  • Bacteria: Staphylococcus aureus, Escherichia coli
  • Fungi: Candida albicans, Aspergillus niger

These findings suggest its potential development into novel antimicrobial agents.

Anticancer Effects

The compound's potential in cancer treatment is being explored, particularly in gynecological cancers. Studies on coumarin derivatives indicate mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines, including ovarian and cervical cancers .

Case Study:
A study involving coumarin hybrids demonstrated promising results against cancer cell lines, suggesting that modifications to the coumarin structure can enhance therapeutic efficacy .

This compound exhibits a range of biological activities attributed to its unique chemical structure. Its mechanism of action includes:

  • Induction of reactive oxygen species (ROS) generation
  • Modulation of apoptotic pathways by affecting Bcl-2 family proteins

These activities highlight its potential as a therapeutic agent in various diseases beyond cancer .

Comparative Analysis with Related Compounds

The following table illustrates the structural features and notable activities of compounds similar to this compound:

Compound NameStructural FeaturesNotable Activities
7-HydroxycoumarinHydroxy group at position 7Anticoagulant, antioxidant
CoumarinBasic structure without substitutionsAntimicrobial, antifungal
6-Methoxy-7-hydroxycoumarinHydroxy at position 7, methoxy at position 6Antioxidant, anti-inflammatory

The specific arrangement of substituents in this compound enhances its biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methylbenzo[g]coumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation with ultraviolet light . This property makes it useful in imaging and diagnostic applications. Additionally, its potential therapeutic effects are mediated through interactions with cellular targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of 8-Methoxy-4-methylbenzo[g]coumarin, known for its anticoagulant properties.

    7-Hydroxycoumarin: A coumarin derivative with strong fluorescence properties.

    4-Methylumbelliferone: Another coumarin derivative used in fluorescence studies.

Uniqueness

This compound is unique due to its specific fluorescence behavior in different solvents, making it particularly useful in applications requiring precise fluorescence detection. Its stability and ease of synthesis also contribute to its distinctiveness compared to other coumarin derivatives .

Biological Activity

8-Methoxy-4-methylbenzo[g]coumarin is a synthetic derivative of coumarin that has attracted attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H12O3C_{15}H_{12}O_3. Its structure features a coumarin core with a methoxy group at the 8-position and a methyl group at the 4-position, which significantly influences its biological activity.

1. Anti-inflammatory Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that certain coumarins can inhibit the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharides (LPS) .

Table 1: Anti-inflammatory Effects of Coumarin Derivatives

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of COX-2 and iNOS
Imperatorin~10COX-2 inhibition
Esculin~25Reduces NO generation

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (mg/mL)Mechanism of Action
Staphylococcus aureus0.02Disruption of cell wall synthesis
E. coli K120.002Inhibition of metabolic pathways
Bacillus megateriumTBDUnknown

Studies have shown that coumarins can exhibit antibacterial activity through various mechanisms, including disruption of bacterial cell walls and interference with metabolic processes .

3. Anticancer Activity

Recent research highlights the potential of coumarin derivatives as anticancer agents. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (MDA-MB-231).

Table 3: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
MDA-MB-2311.34Doxorubicin
B16F10TBDKA
A549 (Lung Cancer)TBDTBD

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation . Molecular docking studies suggest that it interacts effectively with key targets involved in cancer progression.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study involving LPS-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group. The treatment led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A recent investigation assessed the efficacy of various coumarins, including this compound, against antibiotic-resistant E. coli strains. The results showed promising antimicrobial activity with low MIC values, suggesting that this compound could be developed as a novel therapeutic agent against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Methoxy-4-methylbenzo[g]coumarin, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted phenols and β-keto esters under acidic or basic conditions. For example, iodocoumarins can be synthesized by reacting 5,7-dimethoxy-4-methylcoumarin with iodine in basic media, as demonstrated in X-ray crystallography studies . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical: prolonged shaking times (e.g., 20–60 minutes) during adsorption studies significantly affect equilibrium kinetics and yield . Purification via column chromatography using chloroform or dichloromethane is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns (e.g., methoxy and methyl groups at positions 8 and 4, respectively) . X-ray crystallography provides atomic-level resolution of molecular packing and intermolecular interactions, such as C–H⋯O hydrogen bonds and π-π stacking, which influence crystallinity . Fluorometric assays (λexem = 380/480 nm) are used to monitor enzymatic demethylation reactions involving coumarin derivatives .

Q. What in vitro assays are suitable for evaluating the antibacterial efficacy of this compound?

  • Methodological Answer : Disk diffusion or broth microdilution assays against Gram-positive bacteria (e.g., Bacillus subtilis) are standard. For instance, 7-Methoxy-4-methylcoumarin derivatives exhibit MIC values <100 µg/ml against B. subtilis, outperforming amoxicillin in some cases . Ensure solvent compatibility (e.g., DMSO at ≤25 mg/mL) to avoid cytotoxicity artifacts .

Q. What are the solubility considerations for this compound in different solvents, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents like DMSO (25 mg/mL). Ultrasonication improves dissolution kinetics. Solvent choice impacts bioactivity assays; for example, DMSO concentrations >1% may inhibit bacterial growth, necessitating dilution controls .

Advanced Research Questions

Q. How can adsorption kinetics models like pseudo-second-order be applied to understand coumarin interactions with solid phases?

  • Methodological Answer : Adsorption studies using silica-based phases (e.g., SG-1,10-PhenanNTf2) reveal rapid equilibration (~20 minutes) and maximum adsorption capacities (~85 mg/g). The pseudo-second-order model, expressed as t/qt=1/(k2qe2)+t/qet/q_t = 1/(k_2 q_e^2) + t/q_e, fits experimental data (R<sup>2</sup> > 0.99), indicating chemisorption dominance . Adjust shaking time (40–60 minutes) and phase composition to optimize adsorption for environmental or analytical applications.

Q. How do crystallographic studies reveal the impact of substituent positioning on molecular packing and intermolecular interactions in coumarin derivatives?

  • Methodological Answer : X-ray diffraction shows that methoxy groups in this compound lie nearly coplanar with the aromatic ring (torsion angles <2°), minimizing steric hindrance. In contrast, methyl groups induce slight deviations (r.m.s. planarity = 0.0279 Å), creating layered structures stabilized by weak C–H⋯O and O⋯I interactions . These findings guide crystal engineering for enhanced photophysical properties.

Q. What computational methods are employed to predict the electronic and steric effects influencing the bioactivity of coumarin derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts charge transfer mechanisms in fluorescent probes. For example, electron-withdrawing substituents (e.g., iodine) lower HOMO-LUMO gaps, enhancing fluorescence quantum yields . Molecular docking simulations further elucidate binding affinities to targets like cytochrome P450 enzymes .

Q. What methodological challenges arise in developing selective extraction techniques for coumarins from complex matrices, and how are they addressed?

  • Methodological Answer : Magnetic molecularly imprinted polymers (MIPs) improve selectivity by mimicking coumarin’s shape and functional groups. Challenges include matrix interference (e.g., plant pigments), addressed by optimizing polymerization conditions (e.g., cross-linker ratio). Validation via HPLC-MS achieves LODs of 1.04 µg/g for coumarin and 1.76 µg/g for 7-methoxycoumarin .

Q. How do fluorometric assays utilizing coumarin derivatives achieve sensitivity in monitoring enzyme activities, and what are their limitations?

  • Methodological Answer : Probes like 3-[2-(N,N-diethylamino)ethyl]-7-Methoxy-4-methylcoumarin (AMMC) enable real-time monitoring of CYP2D6 activity via O-demethylation. Sensitivity is enhanced by low background fluorescence, but limitations include photobleaching and interference from endogenous fluorophores. Calibration with inhibitors (e.g., quinidine) ensures specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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8-Methoxy-4-methylbenzo[g]coumarin
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8-Methoxy-4-methylbenzo[g]coumarin

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